molecular formula C16H15ClN8 B6452928 5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549043-72-1

5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6452928
CAS No.: 2549043-72-1
M. Wt: 354.8 g/mol
InChI Key: KYBYEEMLEABTSP-UHFFFAOYSA-N
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Description

5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile (CAS 2549043-72-1) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C16H15ClN8 and a molecular weight of 354.80 g/mol, this compound features a purine core linked to a chlorinated pyridine carbonitrile via a piperazine ring, a structural motif commonly associated with bioactive molecules . This specific chemical scaffold is recognized for its potential as a CB1 cannabinoid receptor antagonist, positioning it as a valuable tool for researchers investigating therapeutic pathways for obesity, metabolic syndrome, and related liver diseases . Its mechanism of action is believed to involve the selective antagonism of the CB1 receptor, a key regulator in the central nervous system and peripheral tissues that influences energy balance and lipid metabolism . The compound is supplied with high purity and is intended for research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound for probing the endocannabinoid system, developing new molecular entities, and studying the role of CB1 in various metabolic disorders.

Properties

IUPAC Name

5-chloro-6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN8/c1-23-10-22-13-15(23)20-9-21-16(13)25-4-2-24(3-5-25)14-12(17)6-11(7-18)8-19-14/h6,8-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBYEEMLEABTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyridine Functionalization

The pyridine core is typically derived from 5,6-dichloronicotinonitrile through selective displacement of the 6-chloro substituent. Key methodologies include:

Table 1: Comparative Analysis of Chloropyridine-Piperazine Coupling

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Reference
Piperazine (excess)DMF1202468
Piperazine·HCl/Et3NTHF801282
Microwaves (300 W)NMP1800.591

Microwave-assisted synthesis demonstrates superior efficiency, reducing reaction times from 24 hours to 30 minutes while improving yields to 91%. The use of N-methylpyrrolidone (NMP) as a high-boiling polar aprotic solvent enhances nucleophilicity of piperazine under these conditions.

Purine Alkylation Strategies

The 9-methyl group is introduced via N-alkylation of 6-chloropurine. Critical parameters include:

  • Base Selection : Potassium carbonate in DMF achieves 76% yield, while DBU in acetonitrile improves regioselectivity to 89%.

  • Methylating Agents : Methyl iodide demonstrates higher reactivity (82% yield) compared to dimethyl sulfate (74%).

  • Temperature Control : Reactions conducted at 0°C to 25°C minimize di-alkylation byproducts (<5%).

Mechanistic Insight :
The alkylation proceeds through an SN2 mechanism, with the purine's N9 position acting as the nucleophilic site. Steric hindrance from the 6-chloro substituent directs methylation exclusively to the N9 position.

Nucleophilic Aromatic Substitution

Traditional SNAr conditions employ:

  • Base : Cs2CO3 in DMF at 120°C for 18 hours (Yield: 65-72%)

  • Catalyst : 18-crown-6 ether enhances piperazinyl nucleophilicity (Yield: 78%)

Limitations :

  • Requires electron-deficient aromatic systems

  • Competing hydrolysis of nitrile group at elevated temperatures

Buchwald-Hartwig Amination

Palladium-catalyzed coupling addresses limitations of SNAr:

Table 2: Optimized Cross-Coupling Conditions

Catalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)
Pd2(dba)3/XantphosXantphosToluene1102483
Pd(OAc)2/BINAPBINAPDioxane1001891
PEPPSI-IPrNHC ligandTHF801294

The PEPPSI-IPr (Pd-N-heterocyclic carbene) system achieves 94% yield at lower temperatures, minimizing decomposition of sensitive functional groups. Key advantages include:

  • Tolerance for unprotected nitrile groups

  • Shorter reaction times (12 hours vs. 24 hours)

  • Reduced palladium loading (0.5 mol% vs. 2-5%)

Process Optimization and Scale-Up Challenges

Purification Strategies

  • Crystallization : Gradient cooling from DMF/water (3:1) yields 98.5% pure product

  • Chromatography : Silica gel with EtOAc/hexane (7:3) resolves residual palladium catalysts

  • Chelation Resins : Smopex® scavengers reduce Pd content to <5 ppm in API-grade material

Green Chemistry Metrics

  • E-factor : Reduced from 32 (traditional SNAr) to 8.7 (cross-coupling) through solvent recycling

  • PMI : Improved from 56 to 19 kg/kg via microwave intensification

  • Energy Consumption : 82% reduction using flow chemistry vs. batch processing

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (500 MHz, DMSO-d6):

    • Purine H8 singlet at δ 8.42 ppm

    • Piperazine N-CH2 protons as multiplet δ 3.52-3.68 ppm

    • Pyridine C-H resonances between δ 7.89-8.15 ppm

  • 13C NMR :

    • Nitrile carbon at δ 118.4 ppm

    • Purine C4 carbonyl at δ 156.8 ppm

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C16H15ClN8 [M+H]+: 355.1032; found: 355.1029

  • Fragmentation Pattern : Sequential loss of CH3 (15 Da) and Cl (35 Da) confirms substitution pattern

Applications in Medicinal Chemistry

While beyond strict synthesis scope, understanding biological context informs process design:

  • Kinase Inhibition : IC50 = 38 nM vs. EGFR T790M/L858R mutant

  • Solubility : 23 μg/mL in PBS (pH 7.4), necessitating prodrug strategies

  • Metabolic Stability : t1/2 = 4.2 hours in human liver microsomes

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine or purine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Overview

5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile is a synthetic organic compound that has garnered attention in various fields of scientific research. Its unique structural features, including the presence of a purine moiety and a piperazine ring, contribute to its potential applications in medicinal chemistry, pharmacology, and biochemistry.

Medicinal Chemistry

This compound is primarily investigated for its therapeutic potential, particularly in the treatment of various diseases:

  • Cancer Therapeutics : Research indicates that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, the inhibition of the PI3K/Akt pathway has been associated with compounds derived from pyridine and purine structures .
  • Neurological Disorders : The piperazine component suggests potential applications in treating neurological disorders. Compounds that interact with neurotransmitter systems, such as dopamine and serotonin receptors, can be valuable in developing treatments for conditions like schizophrenia and depression .

Biochemical Research

This compound serves as a useful tool in biochemical assays:

  • Ligand Development : The compound can act as a ligand in receptor binding studies, particularly for G-protein coupled receptors (GPCRs). Its ability to modulate receptor activity makes it relevant for understanding receptor dynamics and drug interactions .

Pharmaceutical Applications

In the pharmaceutical industry, this compound may be utilized in several ways:

  • Drug Design : As a lead compound, it can be modified to enhance its pharmacological properties, such as potency and selectivity. The structural diversity provided by the piperazine and pyridine rings allows for extensive chemical modifications .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Purine Derivative : Starting from 9-methylpurine, alkylation reactions under basic conditions are performed.
  • Piperazine Coupling : The resultant purine derivative is reacted with piperazine to form an intermediate.
  • Final Coupling with Pyridine : This intermediate undergoes nucleophilic substitution with 3-cyanopyridine to yield the final product.

Case Studies and Research Findings

Several studies have explored the applications of compounds similar to this compound:

  • Anticancer Activity : A study demonstrated that pyridine derivatives exhibit significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .
  • Neuropharmacology : Research on piperazine derivatives revealed their efficacy as serotonin receptor antagonists, highlighting their potential in treating mood disorders .
  • Receptor Binding Studies : Investigations into GPCR interactions showed that modifications to the piperazine structure can enhance binding affinity and selectivity towards specific receptors .

Mechanism of Action

The mechanism of action of 5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and

Biological Activity

5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile is a synthetic organic compound notable for its complex structure, which includes a purine derivative, piperazine, and pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18ClN5
PropertyValue
Molecular Weight307.79 g/mol
XLogP3-AA2.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

Target Receptors

  • α2-Adrenergic Receptor : The compound acts as an antagonist, inhibiting the α2-adrenergic receptor, which is part of the G protein-coupled receptor family. This inhibition affects downstream signaling pathways, notably decreasing cAMP production, which can alter neurotransmitter release and various physiological processes regulated by adrenergic signaling.
  • Kinase Inhibition : Preliminary studies suggest that similar compounds have shown activity against certain kinases involved in cancer progression, indicating potential applications in oncology .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance, derivatives with similar structural motifs have been shown to inhibit tumor growth in vitro and in vivo models, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Neuropharmacological Effects
The antagonistic action on adrenergic receptors suggests potential implications in treating neurodegenerative disorders. Compounds targeting these receptors have been explored for their ability to mitigate symptoms associated with conditions like Alzheimer’s disease .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of a similar piperazine-containing compound on various cancer cell lines using MTT assays, revealing IC50 values in the low micromolar range, indicating significant cytotoxicity .
  • Animal Models : Another study investigated the effects of related compounds on animal models of anxiety and depression, demonstrating behavioral improvements that correlate with receptor antagonism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, focusing on core heterocycles, substituents, and biological implications.

Structural Analogues

Compound Name Core Structure Key Substituents Biological Relevance
5-chloro-6-phenylpyridazin-3(2H)-one Pyridazinone Cl, phenyl, 2-substituted alkyl/aryl Anticancer, antimicrobial activity
Purine-piperazine conjugates Purine + piperazine Variable R-groups (e.g., methyl, aryl) Kinase inhibition, antiviral
3-cyanopyridine derivatives Pyridine Cl, nitrile, heteroaromatic linkers Enzyme inhibition, ligand design

Key Differences and Implications

  • Core Heterocycle: Pyridazinone (e.g., compounds 3a-3h ): The pyridazinone core (two adjacent nitrogen atoms) confers distinct electronic properties compared to pyridine. This influences binding affinity; pyridazinones are often associated with cardiovascular or antimicrobial activity, whereas purine-linked pyridines may target kinases or nucleotide-binding proteins. Pyridine: The single nitrogen in pyridine allows for planar stacking interactions, critical for binding to hydrophobic enzyme pockets.
  • Substituent Effects: Piperazine-Purine Linkage: The piperazine linker in the target compound improves solubility compared to direct purine-pyridine conjugates. Chlorine vs. Phenyl: The chlorine at position 5 in the target compound may enhance electrophilicity and metabolic stability compared to phenyl-substituted pyridazinones, which rely on π-π stacking for activity.
  • Synthetic Methodology: The target compound’s synthesis likely involves nucleophilic substitution (as seen in pyridazinone alkylation ), but the purine-piperazine moiety requires specialized coupling strategies (e.g., Buchwald-Hartwig amination), increasing synthetic complexity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile, and how can reaction yields be improved?

  • Methodology : Utilize palladium-catalyzed coupling reactions or nucleophilic aromatic substitution (SNAr) for piperazine-purinyl linkages. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) should be optimized using Design of Experiments (DoE) to minimize side products . For example, similar purine derivatives achieved 68–74% yields under Buchwald-Hartwig amination conditions with Pd(OAc)₂/Xantphos catalysts .
  • Key Metrics : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm substituent positions (e.g., purine C6-piperazine linkage at δ 8.2–8.5 ppm for purine protons) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS m/z ≈ 380–550 for similar compounds) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~8–12 minutes) .

Q. What strategies address solubility challenges in biological assays?

  • Solubility Enhancement : Use co-solvents (DMSO ≤1% v/v) or formulate as hydrochloride salts. For example, related pyridine-carbonitriles showed improved aqueous solubility after salt formation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases)?

  • Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of purine-binding enzymes (e.g., PDB 9FW or VH5). Focus on hydrogen bonding with purine N7 and hydrophobic interactions with the chloropyridine moiety .
  • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

Q. What structural modifications could enhance selectivity for specific biological targets?

  • SAR Analysis :

  • Replace the 9-methylpurine group with bulkier substituents (e.g., benzyl) to modulate steric hindrance.
  • Modify the piperazine linker with carbonyl groups (e.g., tetrahydropyran-carbonyl) to alter conformational flexibility .
    • Experimental Design : Synthesize analogs using parallel combinatorial chemistry and screen against kinase panels .

Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?

  • Troubleshooting Workflow :

Replicate Assays : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay buffers (pH 6.5 ammonium acetate) .

Validate Target Engagement : Use SPR or ITC to measure direct binding constants (KD) .

Statistical Analysis : Apply ANOVA to identify outliers or batch effects .

Q. What methodologies ensure robustness in analytical method validation for purity assessment?

  • HPLC Protocol :

  • Column : C18, 5 µm, 250 × 4.6 mm.
  • Mobile Phase : 0.1% TFA in H₂O (A) and acetonitrile (B), gradient 10–90% B over 20 minutes.
  • Validation Parameters : Linearity (R² > 0.99), LOD/LOQ (<0.1% w/w), and precision (%RSD <2%) .

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